molecular formula C22H26N2O4S B4132402 N-[4-(butan-2-yl)phenyl]-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide

N-[4-(butan-2-yl)phenyl]-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide

Cat. No.: B4132402
M. Wt: 414.5 g/mol
InChI Key: DJYZBIARJIRAKQ-UHFFFAOYSA-N
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Description

N-[4-(butan-2-yl)phenyl]-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide is a complex organic compound with a unique structure that combines a sec-butylphenyl group, a methylphenylsulfonyl group, and an oxoprolinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(butan-2-yl)phenyl]-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide typically involves multiple steps, starting with the preparation of the individual components. The sec-butylphenyl group can be introduced through Friedel-Crafts alkylation, while the methylphenylsulfonyl group can be synthesized via sulfonation followed by alkylation. The final step involves the coupling of these groups with the oxoprolinamide moiety under specific reaction conditions, such as the use of a strong base and a suitable solvent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often require optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Advanced techniques like flow chemistry and automated synthesis may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-(butan-2-yl)phenyl]-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a diverse array of derivatives.

Scientific Research Applications

N-[4-(butan-2-yl)phenyl]-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound may be used in studies involving enzyme inhibition or protein-ligand interactions.

    Industry: It can be utilized in the production of specialty chemicals, polymers, and other materials with specific properties.

Mechanism of Action

The mechanism by which N-[4-(butan-2-yl)phenyl]-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzymatic activity, alteration of signal transduction, or disruption of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[4-(butan-2-yl)phenyl]-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide include:

  • N-(4-butylphenyl)-4-methylbenzamide
  • N-(4-butylphenyl)-2-cyclohexyl-N-[(4-ethylphenyl)sulfonyl]acetamide

Uniqueness

What sets this compound apart from these similar compounds is its specific combination of functional groups, which confer unique chemical properties and potential applications. The presence of both sec-butyl and methylphenylsulfonyl groups, along with the oxoprolinamide moiety, allows for a diverse range of chemical reactions and interactions, making it a versatile compound in various research and industrial contexts.

Properties

IUPAC Name

N-(4-butan-2-ylphenyl)-1-(4-methylphenyl)sulfonyl-5-oxopyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4S/c1-4-16(3)17-7-9-18(10-8-17)23-22(26)20-13-14-21(25)24(20)29(27,28)19-11-5-15(2)6-12-19/h5-12,16,20H,4,13-14H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJYZBIARJIRAKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NC(=O)C2CCC(=O)N2S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(butan-2-yl)phenyl]-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide
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N-[4-(butan-2-yl)phenyl]-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide
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N-[4-(butan-2-yl)phenyl]-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide
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N-[4-(butan-2-yl)phenyl]-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide
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N-[4-(butan-2-yl)phenyl]-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide

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